Spiro(indoline-3,4'-piperidin)-2-one, 1'-ethyl-7-methyl-
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Overview
Description
“Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl-7-methyl-” is a spirocyclic compound that features a unique structural motif where an indoline and a piperidine ring are fused together through a spiro carbon. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like “Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl-7-methyl-” typically involves multi-step organic synthesis. Common methods include:
Cyclization Reactions: Using starting materials such as indoline derivatives and piperidine derivatives, cyclization reactions can be employed to form the spirocyclic structure.
Catalytic Reactions: Transition metal catalysts, such as palladium or copper, may be used to facilitate the formation of the spirocyclic bond.
Protecting Group Strategies: Protecting groups may be used to selectively protect functional groups during the synthesis process.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and scalability. This may include:
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
“Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl-7-methyl-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the indoline or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl-7-methyl-” depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Spiro(indoline-3,4’-piperidin)-2-one: Without the 1’-ethyl-7-methyl- substituents.
Spiro(indoline-3,4’-piperidin)-2-one, 1’-methyl-: With different substituents on the piperidine ring.
Uniqueness
“Spiro(indoline-3,4’-piperidin)-2-one, 1’-ethyl-7-methyl-” is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other spirocyclic compounds.
Properties
CAS No. |
59022-56-9 |
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Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
1'-ethyl-7-methylspiro[1H-indole-3,4'-piperidine]-2-one |
InChI |
InChI=1S/C15H20N2O/c1-3-17-9-7-15(8-10-17)12-6-4-5-11(2)13(12)16-14(15)18/h4-6H,3,7-10H2,1-2H3,(H,16,18) |
InChI Key |
TXYHZCLXOQWSKX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC1)C3=CC=CC(=C3NC2=O)C |
Origin of Product |
United States |
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